2,3:4,5-Di-O-isopropylidene-1-O-propargyl-beta-D-fructopyranose
Overview
Description
“2,3:4,5-Di-O-isopropylidene-1-O-propargyl-beta-D-fructopyranose” is a chemical compound that is used as chiral auxiliaries in Michael and Aldol addition reactions . It is a solid substance at 20°C .
Synthesis Analysis
The synthesis of this compound involves the reaction of fructopyranosides with 2,2-dimethoxypropane . This leads to various isopropylidene acetals.Chemical Reactions Analysis
This compound is used as chiral auxiliaries in Michael and Aldol addition reactions . These reactions are important in organic chemistry for the construction of carbon-carbon bonds.Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 260.29 g/mol . It is soluble in chloroform, ethyl acetate, and methanol .Scientific Research Applications
Synthesis and Structural Analysis
- 2,3:4,5-Di-O-isopropylidene-beta-D-fructopyranose and its derivatives have been synthesized for detailed structural analysis. These compounds are significant for understanding the structural aspects of carbohydrate chemistry. X-ray crystallography was used to determine the crystal and molecular structures of various salts of these compounds, revealing their conformational properties and interactions (Popek & Lis, 2002).
Applications in Catalysis
- This compound has been utilized in the field of organic synthesis, particularly as a highly enantioselective ketone catalyst for epoxidation. This highlights its potential in asymmetric synthesis and its role in the development of new catalytic processes (Tu et al., 2003).
Crystal Structure Insights
- Research on the x-ray crystal structure of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose, a related compound, provides insights into the molecular conformation and the impact of crystal packing forces on the molecule's geometry. Such studies are vital for understanding the physicochemical properties of carbohydrate derivatives (Watkins et al., 1990).
Chemical Transformations and Derivatives
- The compound has been involved in various chemical reactions, leading to the formation of different derivatives with potential applications. For instance, its oxidation with ruthenium tetroxide affords crystalline derivatives, demonstrating its versatility in organic transformations (Cree & Perlin, 1968).
Synthesis of Other Derivatives
- Its role in the synthesis of other carbohydrate derivatives, such as d-tagatose derivatives, is another area of interest. These derivatives have potential applications in food science and pharmaceuticals (Frank et al., 1999).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its use in organic synthesis, particularly in reactions where control of stereochemistry is important . Additionally, research could be conducted to better understand its physical and chemical properties, as well as its safety profile .
Properties
IUPAC Name |
(1R,2S,6S,9R)-4,4,11,11-tetramethyl-6-(prop-2-ynoxymethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-6-7-16-9-15-12(20-14(4,5)21-15)11-10(8-17-15)18-13(2,3)19-11/h1,10-12H,7-9H2,2-5H3/t10-,11-,12+,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQBHLMWTUHUGC-FJJYHAOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COCC#C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COCC#C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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